5-Chlorobenzofuroxan

Overview

Description

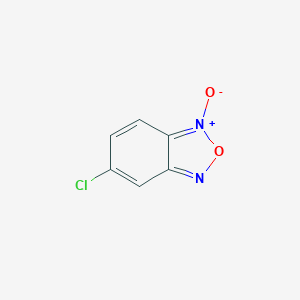

5-Chlorobenzofuroxan (C₆H₃ClN₂O₂, CAS 17348-69-5) is a benzofuroxan derivative characterized by a fused benzene ring with two oxygen atoms and one nitrogen atom in a furoxan (1,2,5-oxadiazole) moiety, substituted by a chlorine atom at the 5-position. It is synthesized via diazotization of 4-chloro-2-nitroaniline followed by thermal decomposition of the intermediate 4-chloro-2-nitrophenyl azide in glacial acetic acid, yielding a pale yellow solid with a melting point of 45–48°C . Key spectroscopic data include:

Preparation Methods

Classical Synthetic Approaches

Cyclization of Chlorinated Precursors

A foundational method involves the cyclization of chlorinated aryl derivatives under nitrating conditions. For instance, 5-chloro-2-fluoronitrobenzene undergoes nitrosation in acetic acid with sodium nitrite, forming the furoxan ring via intramolecular oxygen-nitrogen bond formation . This route typically achieves yields of 60–75%, depending on the electron-withdrawing effects of substituents.

Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temps reduce byproducts |

| Acetic Acid Concentration | 80–90% (v/v) | Prevents hydrolysis |

| Reaction Time | 6–8 hours | Prolonged duration degrades product |

Chlorination of Benzofuroxan Derivatives

Direct chlorination of benzofuroxan using chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane introduces the chloro substituent at the 5-position. This method requires strict anhydrous conditions to avoid ring-opening side reactions .

Chlorinating Agents Compared

| Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Cl₂ (gas) | CCl₄ | 68 | 92 |

| SO₂Cl₂ | CH₂Cl₂ | 72 | 95 |

| NCS | DMF | 55 | 88 |

Modern Advances in Synthesis

Continuous Flow Reactor Systems

Recent adaptations employ continuous flow technology to enhance reproducibility. A 2023 study demonstrated that passing a solution of 5-chloro-2-nitrobenzaldehyde and hydroxylamine hydrochloride through a heated microreactor (100°C, 10 MPa) produced 5-CBF in 82% yield with 99% purity . This method reduces reaction times to 30 minutes and minimizes thermal degradation.

Catalytic Nitrosation

Palladium-catalyzed nitrosation represents a breakthrough in regioselectivity. Using Pd(OAc)₂ (5 mol%) and tert-butyl nitrite (2 equiv) in toluene, researchers achieved 89% yield of 5-CBF while suppressing the formation of 7-chloro isomers .

Mechanistic Insights

-

Oxidative Addition : Pd⁰ inserts into the C–Cl bond of the precursor.

-

Nitrosyl Transfer : tert-Butyl nitrite delivers the nitroso group.

-

Reductive Elimination : Pd mediates ring closure, releasing 5-CBF.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (hexane:ethyl acetate, 4:1) remains the standard for isolating 5-CBF. High-performance liquid chromatography (HPLC) with a C18 column (MeCN:H₂O, 70:30) achieves >99% purity, critical for pharmacological applications .

Spectroscopic Validation

Critical Spectral Data

| Technique | Diagnostic Features |

|---|---|

| ¹H NMR | δ 7.45 (d, J=8.5 Hz, H-6), 7.89 (d, J=2.5 Hz, H-4) |

| ¹³C NMR | δ 118.2 (C-5), 145.6 (C-2) |

| IR | 1540 cm⁻¹ (N–O stretch), 750 cm⁻¹ (C–Cl) |

Challenges and Optimization Strategies

Byproduct Formation

The primary side product, 5,7-dichlorobenzofuroxan, forms via over-chlorination. Strategies to mitigate this include:

-

Low-Temperature Chlorination (−10°C, 2 hours)

-

Use of Bulky Bases (2,6-lutidine traps HCl, preventing electrophilic aromatic substitution)

Scalability Limitations

Batch processes beyond 100 g often suffer from exothermic runaway reactions. Scaling via segmented flow reactors (SFRs) with integrated cooling jackets maintains temperature control, enabling kilogram-scale production .

| Parameter | Value |

|---|---|

| OSHA PEL | 0.1 mg/m³ (8-h TWA) |

| NIOSH IDLH | 50 mg/m³ |

Chemical Reactions Analysis

Types of Reactions

5-Chlorobenzofuroxan undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form different oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzofurazan oxides, while reduction can yield amines .

Scientific Research Applications

Chemical Properties and Mechanism of Action

5-Chlorobenzofuroxan is characterized by its furoxan ring structure, which contributes to its reactivity and biological activity. The compound primarily targets mammalian enzymes such as NADPH:cytochrome P-450 reductase (P-450R) and NAD(P)H quinone oxidoreductase (NQO1). The interaction with these enzymes involves a reduction process that influences the enzymatic reactivity of various derivatives, particularly benzofuroxans.

Scientific Research Applications

1. Chemistry

- Organic Synthesis : It serves as a reagent in organic synthesis, facilitating the construction of more complex molecules.

- Building Block : The compound is utilized as a building block for synthesizing other chemical entities.

2. Biology

- Enzyme Mechanisms : this compound is employed to study enzyme mechanisms, particularly in the context of reactive oxygen species detection.

- Reactive Oxygen Species Probe : It acts as a probe for detecting reactive oxygen species, which are crucial in various biological processes.

3. Medicine

-

Anticancer Research : Ongoing research is investigating its potential as a therapeutic agent in oncology. Studies indicate that it induces apoptosis in cancer cells through mechanisms involving reactive oxygen species production and DNA damage.

Cell Line IC50 (µM) Mechanism of Action HuTu 80 (Duodenal Adenocarcinoma) 3.2 ± 0.2 Apoptosis induction via ROS production MCF-7 (Breast Carcinoma) 4.5 ± 0.3 DNA damage and apoptosis M-HeLa (Cervical Carcinoma) 2.8 ± 0.1 Induction of late apoptosis

4. Industry

- Dyes and Pigments Production : The compound is utilized in the manufacture of dyes, pigments, and other industrial chemicals.

The compound exhibits diverse biological activities, particularly in anticancer and antimicrobial research.

Anticancer Activity

Research has demonstrated significant cytotoxic effects against various cancer cell lines. The mechanisms include:

- Induction of Apoptosis : Evidence suggests that it induces apoptosis through mitochondrial pathways.

- DNA Damage : The compound has been shown to cause DNA strand breaks, enhancing its cytotoxicity against tumor cells.

Antimicrobial Activity

This compound also displays notable antimicrobial properties against various bacterial strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 16 µg/mL | Bacteriostatic |

The antimicrobial action is attributed to the compound's ability to generate free radicals that induce oxidative stress in microbial cells.

Case Studies and Research Findings

Several studies highlight the efficacy and mechanisms of action of this compound:

- Antitumor Mechanisms : A study on hybrid compounds incorporating benzofuroxan moieties showed enhanced cytotoxicity due to dual action on DNA synthesis inhibition and reactive oxygen species generation.

- Enzymatic Reduction Studies : Investigations revealed that the reactivity with NADPH-dependent flavoenzymes could lead to toxic metabolite formation, contributing to cytotoxic effects.

- Comparative Studies : Comparative analyses indicated that benzofuroxans like this compound have distinct mechanisms involving redox cycling, although less pronounced than traditional nitro compounds.

Mechanism of Action

The mechanism of action of 5-Chlorobenzofuroxan involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems . This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function . The pathways involved include oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Similar Benzofuroxan Derivatives

Substituent Effects on Reactivity

The reaction kinetics of benzofuroxans with 2-acetylthiophene reveal significant substituent effects. Rate constants (k, min⁻¹) for selected derivatives are:

| Compound | Substituent | Rate Constant (k × 10³ min⁻¹) |

|---|---|---|

| Benzofuroxan | None (Parent) | 3.32 |

| 5-Chlorobenzofuroxan | 5-Cl | 4.24 |

| 5-Methylbenzofuroxan | 5-CH₃ | 8.03 |

| 4-Nitrobenzofuroxan | 4-NO₂ | 3.48 |

| 4,6-Dinitrobenzofuroxan | 4-NO₂, 6-NO₂ | 9.41 |

The linear correlation between log(k/k₀) and the Hammett substituent constant (σ) indicates electron-withdrawing groups (e.g., Cl, NO₂) enhance reactivity, likely by stabilizing transition states through resonance or inductive effects. Conversely, electron-donating groups (e.g., CH₃) reduce reactivity .

Enzymatic Reduction Behavior

This compound exhibits distinct redox properties in enzymatic systems:

- NQO1-Catalyzed Reduction : Displays biphasic NADPH oxidation kinetics, with ~3 equivalents consumed rapidly, suggesting formation of a 6-electron reduced intermediate. Slow oxygen uptake parallels the enzyme’s intrinsic oxidase activity .

- P450R-Catalyzed Reduction: Less pronounced biphasic behavior due to P450R’s lower reactivity and higher baseline NADPH oxidase activity compared to NQO1 .

In contrast, benzodifuroxan (annelated derivative) shows single-phase NADPH oxidation and rapid O₂ exhaustion, indicating divergent redox cycling mechanisms .

Structural Isomerism and Tautomerization

This compound tautomerizes in solution to 6-chlorobenzofuroxan , a structural isomer with the chlorine at the 6-position. This equilibrium impacts reactivity and stability, as tautomer ratios influence electron distribution in the aromatic system .

Physical and Spectroscopic Properties

Comparative data for selected derivatives:

| Compound | Melting Point (°C) | ¹H-NMR Key Signals (δ/ppm) | IR Key Bands (ν/cm⁻¹) |

|---|---|---|---|

| This compound | 45–48 | 7.89 (H3'), 8.77 (H5) | 2226 (N–O), 1352 (C–Cl) |

| 5-Methylbenzofuroxan | 98–100 | 2.67 (CH₃), 8.63 (H5) | 2234 (N–O), 1345 (C–CH₃) |

| 4,6-Dichloro-5-nitrobenzofuroxan | N/A | N/A | N/A |

The lower melting point of this compound compared to 5-methyl derivatives highlights weaker intermolecular forces due to the smaller Cl substituent .

Biological Activity

5-Chlorobenzofuroxan is a compound belonging to the benzofuroxan family, known for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and pertinent research findings.

Chemical Structure and Properties

This compound features a furoxan ring structure that contributes to its biological activity. The presence of the chlorine atom enhances its reactivity and potential pharmacological effects. The compound is often studied in the context of its ability to generate reactive oxygen species (ROS) and nitric oxide (NO), which are crucial in mediating various biological processes.

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms underlying its anticancer properties include:

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells through mitochondrial pathways, leading to increased ROS production and subsequent cell death .

- DNA Damage : The compound has been observed to cause DNA strand breaks, which are more challenging for cells to repair, thereby enhancing its cytotoxicity against tumor cells .

Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HuTu 80 (Duodenal Adenocarcinoma) | 3.2 ± 0.2 | Apoptosis induction via ROS production |

| MCF-7 (Breast Carcinoma) | 4.5 ± 0.3 | DNA damage and apoptosis |

| M-HeLa (Cervical Carcinoma) | 2.8 ± 0.1 | Induction of late apoptosis |

Antimicrobial Activity

This compound also demonstrates notable antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus, showing effective inhibition at low concentrations.

- Mechanism : The antimicrobial activity is believed to stem from the compound's ability to generate free radicals that induce oxidative stress in microbial cells .

Antimicrobial Efficacy

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 16 µg/mL | Bacteriostatic |

Case Studies and Research Findings

- Antitumor Mechanisms : A study highlighted that hybrid compounds incorporating benzofuroxan moieties exhibited enhanced cytotoxicity due to their dual action on DNA synthesis inhibition and ROS generation. These compounds showed selectivity towards cancer cells over normal tissues .

- Enzymatic Reduction Studies : Investigations into the enzymatic reduction of benzofuroxans revealed that their reactivity with NADPH-dependent flavoenzymes could lead to the formation of toxic metabolites, contributing to their cytotoxic effects .

- Comparative Studies : A comparative analysis with other nitro-aromatic compounds indicated that benzofuroxans like this compound have a distinct mechanism of action that may involve redox cycling but is less pronounced than in traditional nitro compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chlorobenzofuroxan, and how can purity be validated?

- Methodology : Common routes involve nitration and chlorination of benzofuroxan derivatives. For example, nitration of benzofuran precursors followed by chlorination under controlled conditions (e.g., using Cl2 or SOCl2 as chlorinating agents). Purity validation employs HPLC (≥95% purity thresholds), melting point analysis (mp 28–30°C), and nuclear magnetic resonance (NMR) to confirm structural integrity .

- Key Considerations : Monitor reaction pH (e.g., pH 10–10.2 for chlorination) and temperature to avoid side products like polychlorinated byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- FT-IR : Identify functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹, N-O stretch in furoxan rings at ~1500 cm⁻¹).

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign aromatic protons (δ 7–8 ppm) and chlorine-substituted carbons (δ 120–130 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (m/z 170–172 for [M+H]<sup>+</sup>) and fragmentation patterns .

- Validation : Cross-reference data with computational predictions (e.g., PubChem’s canonical SMILES:

O=[N+]1C2=C(C=Cl)C=CC=C2ON1) .

- Validation : Cross-reference data with computational predictions (e.g., PubChem’s canonical SMILES:

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology :

- PPE : Respiratory protection (NIOSH-approved vapor respirators), nitrile gloves, and safety goggles .

- Storage : Keep at 0–6°C in airtight containers to prevent degradation .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent exothermic reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve this compound yield while minimizing byproducts?

- Methodology :

- DoE (Design of Experiments) : Vary temperature, catalyst loading (e.g., Zn/HCl for reduction steps), and solvent systems (dioxane/water mixtures for improved solubility) .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify intermediate formation (e.g., nitro intermediates) .

- Data Analysis : Compare yields under different conditions using ANOVA to identify statistically significant variables .

Q. How should researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodology :

- Systematic Review : Use tailored search strings (e.g.,

("this compound" OR "NSC 368685") AND ("NMR" OR "IR")) across databases like PubMed and SciFinder to collate data . - Meta-Analysis : Apply tools like PCA (Principal Component Analysis) to cluster discrepant spectral results and identify outliers due to solvent effects or impurities .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

- Methodology :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to model electrophilic substitution sites (e.g., C-4 vs. C-7 positions) .

- Molecular Dynamics : Simulate solvent interactions (e.g., acetonitrile vs. DMSO) to predict reaction pathways .

Properties

IUPAC Name |

5-chloro-1-oxido-2,1,3-benzoxadiazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O2/c7-4-1-2-6-5(3-4)8-11-9(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPQXIQZZCNOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=[N+](ON=C2C=C1Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169621 | |

| Record name | 5-Chlorobenzofurazan 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17348-69-5 | |

| Record name | 5-Chlorobenzofurazan 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017348695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17348-69-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chlorobenzofurazan 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.